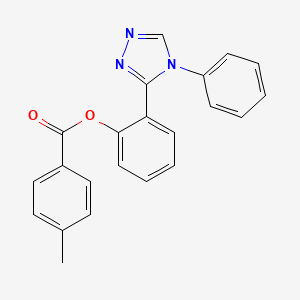![molecular formula C21H23N3O4S B11062478 3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide](/img/structure/B11062478.png)
3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including methoxy, carbonothioyl, and benzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrido[1,2-a][1,5]diazocin ring system: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the carbonothioyl group: This step often involves the use of thiocarbonyl reagents under controlled conditions.
Attachment of the benzamide moiety: This is usually accomplished through amide bond formation reactions, using reagents such as carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonothioyl group can be reduced to a thiol or a corresponding hydrocarbon.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,5-dimethoxybenzoic acid, while reduction of the carbonothioyl group may produce a thiol derivative.
Applications De Recherche Scientifique
3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Pathways: The compound may influence signaling pathways, leading to changes in gene expression or protein activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethoxybenzamide: A simpler analog with similar functional groups but lacking the complex ring system.
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide: A related compound with a similar core structure but different substituents.
Uniqueness
3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide is unique due to its combination of functional groups and complex ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H23N3O4S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]benzamide |
InChI |
InChI=1S/C21H23N3O4S/c1-27-16-7-14(8-17(9-16)28-2)20(26)22-21(29)23-10-13-6-15(12-23)18-4-3-5-19(25)24(18)11-13/h3-5,7-9,13,15H,6,10-12H2,1-2H3,(H,22,26,29)/t13-,15-/m0/s1 |
Clé InChI |
UBZYZLLHTDJVEC-ZFWWWQNUSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)C(=O)NC(=S)N2C[C@@H]3C[C@@H](C2)C4=CC=CC(=O)N4C3)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-(3,4-Diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline](/img/structure/B11062402.png)
![N-adamantanyl({3-[(2-furylmethyl)amino]-4-nitrophenyl}amino)carboxamide](/img/structure/B11062403.png)
![2-(2-chlorophenoxy)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B11062405.png)
![4-fluoro-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B11062410.png)

![2-(4-methoxyphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B11062425.png)
![[4-(Diethylamino)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanethione](/img/structure/B11062433.png)
![7'-amino-2'-(methylsulfanyl)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11062436.png)

![1-(1,3-Benzodioxol-5-yl)-3-{[4-(benzyloxy)phenyl]amino}propan-1-one](/img/structure/B11062443.png)
![4-Tert-butylcyclohexyl 5-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-5-oxopentanoate](/img/structure/B11062455.png)
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11062458.png)
![3-Methyl-1-phenyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol](/img/structure/B11062466.png)
![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine](/img/structure/B11062471.png)
